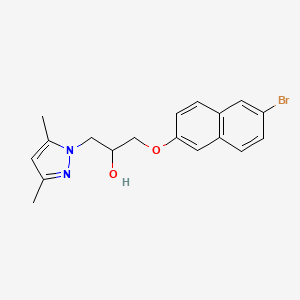
1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C18H19BrN2O2 and its molecular weight is 375.266. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound notable for its unique structural features, which include a bromonaphthalene moiety and a pyrazole ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, with a molecular formula of C17H18BrN3O2 and a molecular weight of approximately 376.25 g/mol. The structure features:
- Bromonaphthalene moiety : Enhances hydrophobic interactions.
- Pyrazole ring : Known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromonaphthalene moiety can engage with hydrophobic pockets in proteins, while the pyrazole ring may form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Biological Activities
Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including those similar to our compound:
- Antiinflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
- Antioxidant Activity : Compounds containing pyrazole rings have demonstrated significant antioxidant properties, potentially reducing oxidative stress in biological systems .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .
- CYP Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which are crucial for drug metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study 1: Antiinflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. Results indicated that compounds structurally similar to this compound significantly reduced inflammation markers compared to control groups.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications.
Study 3: Enzyme Inhibition Profiles
A detailed investigation into the enzyme inhibition profiles of related compounds revealed that they could effectively inhibit CYP enzymes involved in drug metabolism. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens.
Data Table: Biological Activities Overview
Propriétés
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-12-7-13(2)21(20-12)10-17(22)11-23-18-6-4-14-8-16(19)5-3-15(14)9-18/h3-9,17,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZKUVFVDKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














